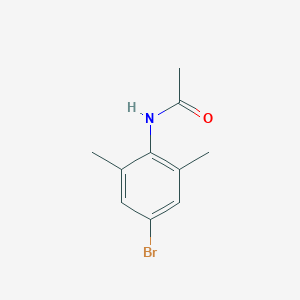

N-(4-bromo-2,6-dimethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-bromo-2,6-dimethylphenyl)acetamide, also known as NBDMA, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 113-115°C. NBDMA has been used as an inhibitor of enzymes, as a substrate for enzyme-catalyzed reactions, and as a reagent in organic synthesis. It is also known to have biochemical and physiological effects on various organisms.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiproliferative Agent

Field

Pharmaceutical Chemistry

Application

“N-(4-bromo-2,6-dimethylphenyl)acetamide” derivatives have been synthesized and studied for their potential as antimicrobial and antiproliferative agents .

Method of Application

The compounds were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). They were then evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results

The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Nonsteroidal Anti-inflammatory Drug

Application

“N-(4-bromo-2,6-dimethylphenyl)acetamide” is a nonsteroidal anti-inflammatory drug .

Results

The compound has been used in simultaneous determination of the enantiomers of tocainide in blood plasma by gas-liquid chromatography with electron-capture detection .

Biphasic Polycondensation

Field

Polymer Chemistry

Application

“N-(4-bromo-2,6-dimethylphenyl)acetamide” has been used in the biphasic polycondensation of 4-Bromo-2,6-dimethylphenol using silica gel as a promoter .

Method of Application

The compound was used in the biphasic polymerization of 4-bromo-2,6-dimethylphenol (BDMP) with the use of silica gel as a promoter at 20°C under air .

Results

Poly(2,6-dimethyl-1,4-phenylene ether) (PPE) was successfully prepared by this method .

Isothiocyanate Derivative

Field

Chemistry

Application

“N-(4-bromo-2,6-dimethylphenyl)acetamide” can be converted into its isothiocyanate derivative .

Results

Chemical Diversity of Phenoxy Acetamide

Application

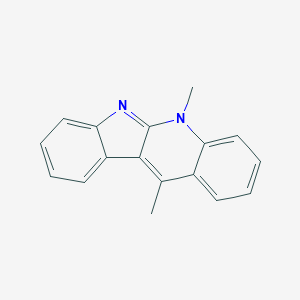

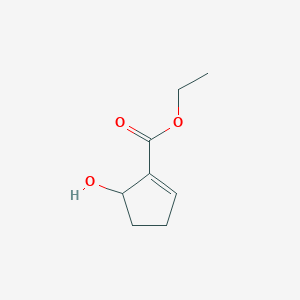

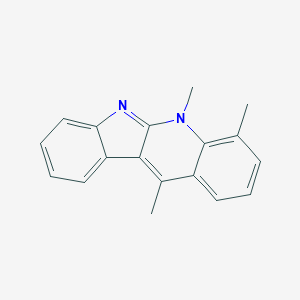

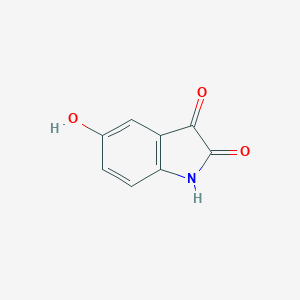

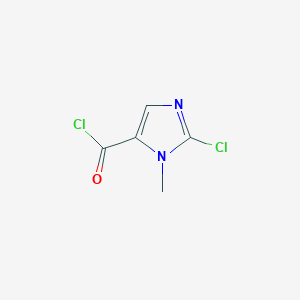

“N-(4-bromo-2,6-dimethylphenyl)acetamide” and its derivatives (Chalcone, Indole and Quinoline) have been studied for their chemical diversity and pharmacologically interesting compounds .

Results

This literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .

Eigenschaften

IUPAC Name |

N-(4-bromo-2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-6-4-9(11)5-7(2)10(6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYWLULGRRSFLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358201 |

Source

|

| Record name | 4-Bromo-2,6-dimethyl-N-acetylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2,6-dimethylphenyl)acetamide | |

CAS RN |

119416-26-1 |

Source

|

| Record name | 4-Bromo-2,6-dimethyl-N-acetylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.